(S)-KT109

Description

Properties

IUPAC Name |

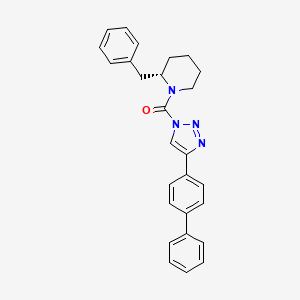

[(2S)-2-benzylpiperidin-1-yl]-[4-(4-phenylphenyl)triazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJMWHULJIOKPJ-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-KT109: A Technical Guide to its Mechanism of Action as a Diacylglycerol Lipase-β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-KT109, commonly referred to as KT109, is a potent and selective small molecule inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By selectively targeting DAGLβ, KT109 modulates the endocannabinoid system and downstream inflammatory pathways, demonstrating significant potential in preclinical models of pain and inflammation. This document provides a comprehensive overview of the mechanism of action of KT109, supported by quantitative data, detailed experimental methodologies, and visual representations of its biological activity and investigational workflows.

Core Mechanism of Action

KT109 exerts its pharmacological effects through the potent and isoform-selective inhibition of diacylglycerol lipase-β (DAGLβ).[1] DAGLβ is a serine hydrolase responsible for the conversion of diacylglycerol (DAG) to the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule that activates cannabinoid receptors CB1 and CB2, and also serves as a primary precursor for arachidonic acid (AA), a central molecule in the inflammatory cascade.

The inhibition of DAGLβ by KT109 leads to a significant reduction in the cellular levels of 2-AG and its downstream metabolite, arachidonic acid.[1] This, in turn, diminishes the production of pro-inflammatory eicosanoids. The selective action of KT109 allows for the targeted modulation of these pathways, offering a therapeutic strategy for conditions characterized by excessive inflammation and endocannabinoid system dysregulation.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of KT109 have been characterized through various in vitro and in situ assays. The following table summarizes the key quantitative data for KT109 and its related compounds.

| Target | Assay Type | Inhibitor | IC50 Value | Notes |

| DAGLβ | In vitro | KT109 | 42 nM[1] | Potent and isoform-selective inhibition. |

| DAGLα | In vitro | KT109 | ~2.5 µM | Approximately 60-fold selectivity for DAGLβ over DAGLα.[1] |

| PLA2G7 | In vitro | KT109 | 1 µM[1] | Off-target inhibitory activity. |

| ABHD6 | In situ (Neuro2A cells) | KT109 | 9-23 nM (95% CI) | Off-target activity. |

| FAAH, MGLL, ABHD11, cPLA2 | In vitro | KT109 | Negligible activity | Demonstrates selectivity against other key serine hydrolases.[1] |

| DAGLβ | In situ (Neuro2A cells) | KT172 | 6-20 nM (95% CI) | A related potent DAGLβ inhibitor. |

| ABHD6 | In situ (Neuro2A cells) | KT195 | - | A control compound that inhibits ABHD6 but not DAGLβ. |

Signaling Pathway

The mechanism of action of KT109 can be visualized through its impact on the diacylglycerol lipase (B570770) signaling pathway. The following diagram illustrates the key molecular events affected by KT109.

Experimental Protocols

The characterization of KT109's mechanism of action involves several key experimental methodologies. Below are detailed descriptions of the principal assays employed.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is utilized to determine the potency and selectivity of KT109 against a panel of serine hydrolases.

-

Principle: This assay measures the ability of KT109 to compete with a broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-based) for binding to the active site of target enzymes in a complex proteome.

-

Methodology:

-

Proteome Preparation: Mouse brain or cell (e.g., HEK293T expressing recombinant DAGLβ) proteomes are prepared.

-

Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of KT109 for a defined period (e.g., 30 minutes at 37°C).

-

Probe Labeling: A fluorescently tagged activity-based probe is added to the mixture and incubated to label the active serine hydrolases that were not inhibited by KT109.

-

Analysis: The reaction is quenched, and the proteome is analyzed by SDS-PAGE and in-gel fluorescence scanning. The reduction in fluorescence intensity of the band corresponding to DAGLβ indicates the inhibitory activity of KT109. IC50 values are calculated from the dose-response curves.

-

In Situ DAGLβ Inhibition Assay

This assay assesses the ability of KT109 to inhibit DAGLβ within a living cell context.

-

Principle: Intact cells are treated with KT109, and the residual activity of endogenous DAGLβ is measured using competitive ABPP.

-

Methodology:

-

Cell Culture: A suitable cell line, such as Neuro2A, is cultured.

-

Inhibitor Treatment: Cells are treated with varying concentrations of KT109 for a specified duration (e.g., 4 hours).

-

Cell Lysis and Probe Labeling: Following treatment, cells are lysed, and the proteome is labeled with an activity-based probe as described in the competitive ABPP protocol.

-

Analysis: The level of DAGLβ inhibition is quantified by measuring the reduction in probe labeling via SDS-PAGE and fluorescence scanning or by mass spectrometry-based proteomics (ABPP-SILAC).

-

Metabolomic Analysis of 2-AG and Arachidonic Acid

This method quantifies the downstream effects of DAGLβ inhibition on key lipid signaling molecules.

-

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to measure the levels of 2-AG and arachidonic acid in cells or tissues following treatment with KT109.

-

Methodology:

-

Sample Preparation: Cells (e.g., Neuro2A) or tissues are treated with KT109, a control compound (e.g., KT195), or vehicle.

-

Lipid Extraction: Lipids are extracted from the samples using an appropriate organic solvent system (e.g., chloroform/methanol/water).

-

LC-MS Analysis: The extracted lipids are separated by liquid chromatography and detected and quantified by a mass spectrometer.

-

Data Analysis: The levels of 2-AG and arachidonic acid in the KT109-treated samples are compared to those in the control groups to determine the effect of DAGLβ inhibition.

-

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the investigation of KT109's activity.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that acts as a potent and selective inhibitor of DAGLβ. Its mechanism of action, centered on the reduction of 2-AG and arachidonic acid production, has been well-characterized through a combination of advanced biochemical and cell-based assays. The data presented in this guide underscore the utility of KT109 in dissecting the roles of DAGLβ in physiology and disease, and highlight its potential for the development of novel anti-inflammatory and analgesic agents. Further investigation into the in vivo efficacy and safety profile of KT109 is warranted to fully elucidate its therapeutic promise.

References

The Discovery of (S)-KT109: A Potent and Selective Diacylglycerol Lipase β Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The endocannabinoid system, a crucial regulator of physiological processes including pain, inflammation, and neurotransmission, is primarily mediated by the endogenous cannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide. The biosynthesis of 2-AG is predominantly catalyzed by two diacylglycerol lipases, DAGLα and DAGLβ. While DAGLα is mainly expressed in the nervous system, DAGLβ is enriched in innate immune cells like macrophages and microglia, making it a compelling therapeutic target for inflammatory and neuroinflammatory disorders.[1][2] The development of selective inhibitors for DAGLβ has been a key objective in dissecting its specific biological roles and validating its therapeutic potential. This technical guide details the discovery, characterization, and experimental protocols for (S)-KT109, a potent and isoform-selective inhibitor of DAGLβ.

Discovery and Optimization

This compound was identified through the optimization of a 1,2,3-triazole urea (B33335) scaffold, a chemotype known for its utility in developing selective, irreversible inhibitors of serine hydrolases.[3] Screening of a library of 1,2,3-triazole ureas using a competitive activity-based protein profiling (ABPP) assay led to the identification of lead compounds.[3] Subsequent structural modifications, including the introduction of a 4-biphenyl-substituted triazole group, resulted in the discovery of KT109, which demonstrated potent inhibition of DAGLβ while maintaining selectivity over other serine hydrolases.[3][4]

In Vitro Characterization and Selectivity

The inhibitory activity of this compound against DAGLβ and other related enzymes was assessed using multiple assay formats. The compound exhibits a high degree of potency for DAGLβ with IC50 values in the nanomolar range.[3][4][5]

Table 1: Inhibitory Potency of this compound against DAGLβ

| Assay Type | IC50 (nM) | Source |

| Competitive ABPP | 42 | [3][4] |

| LC-MS Substrate Assay | 82 | [3][4] |

| In situ (Neuro2A cells) | 14 | [5] |

| In vitro (human DAGLβ) | 580 | [3] |

Table 2: Selectivity Profile of this compound

| Enzyme | IC50 | Selectivity vs. DAGLβ (Competitive ABPP) | Source |

| DAGLα | 2.3 µM | ~55-fold | [3][6] |

| FAAH | Negligible activity | >200-fold | [3][4] |

| MGLL | Negligible activity | >200-fold | [3][4] |

| ABHD11 | Negligible activity | >200-fold | [3][4] |

| PLA2G7 | 1 µM | ~24-fold | [3][4] |

| ABHD6 | Inhibited by ≥ 90% at 50 nM | - | [3] |

Cellular and In Vivo Activity

This compound effectively inhibits DAGLβ in cellular and in vivo models, leading to a significant reduction in the levels of 2-AG and its downstream metabolites, such as arachidonic acid and prostaglandins.[3][5] In mouse peritoneal macrophages, treatment with KT109 lowered 2-AG, arachidonic acid, and eicosanoids, and subsequently reduced the release of the pro-inflammatory cytokine TNF-α upon lipopolysaccharide (LPS) stimulation.[3][5] In vivo studies in mice demonstrated that KT109 can completely inactivate macrophage DAGLβ at doses as low as 0.5 mg/kg, with the inhibition lasting for over 16 hours.[5] These findings underscore the potential of this compound as a chemical probe to investigate the role of DAGLβ in inflammatory processes.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.

-

Proteome Preparation: Mouse brain or cell lysates are prepared in a suitable buffer (e.g., PBS).

-

Inhibitor Incubation: Proteomes are pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., HT-01) is added to the samples and incubated for a specific duration to label the active enzymes.

-

Analysis: The reaction is quenched, and the samples are analyzed by SDS-PAGE and in-gel fluorescence scanning or by liquid chromatography-mass spectrometry (LC-MS) to quantify the level of probe labeling, which is inversely proportional to the inhibitor's potency.

LC-MS Substrate Assay

This method directly measures the enzymatic activity of DAGLβ by quantifying the conversion of a substrate to its product.

-

Enzyme Preparation: Recombinant human DAGLβ expressed in a suitable cell line (e.g., HEK293T) is used.

-

Inhibitor Incubation: The enzyme preparation is pre-incubated with different concentrations of this compound.

-

Enzymatic Reaction: The reaction is initiated by adding a DAGLβ substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).

-

Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The levels of the product, 2-arachidonoylglycerol (2-AG), are quantified using liquid chromatography-mass spectrometry (LC-MS).

Cell-Based Assays

These assays evaluate the effect of the inhibitor on DAGLβ activity and downstream signaling in a cellular context.

-

Cell Culture: A suitable cell line endogenously expressing DAGLβ (e.g., Neuro2A mouse neuroblastoma cells) is cultured under standard conditions.

-

Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a specific duration (e.g., 4 hours).

-

Metabolite Analysis: After treatment, cells are harvested, and lipids are extracted. The intracellular levels of 2-AG, arachidonic acid, and other relevant lipids are measured by LC-MS.

-

Cytokine Release Assay: For immune cells like macrophages, the supernatant is collected after inhibitor treatment and stimulation (e.g., with LPS) to measure the levels of secreted cytokines like TNF-α using an ELISA kit.

In Vivo Mouse Model of Inflammation

This protocol assesses the in vivo efficacy of this compound in a disease-relevant model.

-

Animal Model: C57BL/6J mice are used.

-

Inhibitor Administration: this compound is administered to the mice via a suitable route (e.g., intraperitoneal injection) at various doses.

-

Tissue Collection: At a specific time point after administration, peritoneal macrophages are collected by peritoneal lavage.

-

Ex Vivo Analysis: The collected macrophages can be analyzed for DAGLβ activity using ABPP, and lipid levels can be quantified by LC-MS. The inflammatory response can be assessed by measuring cytokine levels in the peritoneal fluid or after ex vivo stimulation of the macrophages.

Visualizations

Signaling Pathway

Caption: The DAGLβ signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent, selective, and in vivo-active inhibitor of DAGLβ. Its discovery and thorough characterization have provided the scientific community with a valuable chemical tool to probe the physiological and pathological roles of DAGLβ, particularly in the context of inflammation. The detailed experimental protocols and compiled data presented in this guide are intended to facilitate further research into the therapeutic potential of DAGLβ inhibition.

References

- 1. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 2. Diacylglycerol lipase-beta is required for TNF-alpha response but not CD8+ T cell priming capacity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

An In-depth Technical Guide to the Structure and Synthesis of (S)-KT109

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-KT109 is a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ), a key component of the endocannabinoid system. Its ability to modulate the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) makes it a valuable tool for studying lipid signaling pathways and a potential therapeutic agent for inflammatory and neurological disorders. This guide provides a comprehensive overview of the chemical structure, synthesis pathway, and biological context of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the systematic name (S)-(4-(4-biphenylyl)-1H-1,2,3-triazol-1-yl)(2-(phenylmethyl)piperidin-1-yl)methanone, is a small molecule inhibitor belonging to the 1,2,3-triazole urea (B33335) class.

| Property | Value |

| CAS Number | 1402612-55-8[1] |

| Molecular Formula | C₂₇H₂₆N₄O[2] |

| Molecular Weight | 422.52 g/mol [2] |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| IC₅₀ for DAGLβ | 42 nM |

| Selectivity | ~60-fold for DAGLβ over DAGLα |

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the formation of a key triazole intermediate followed by coupling with the chiral piperidine (B6355638) moiety. The final step involves the separation of the racemic mixture to isolate the desired (S)-enantiomer.

Experimental Protocols

Step 1: Synthesis of 1-(azidomethyl)-4-phenylbenzene (Intermediate 2)

To a solution of 4-phenylbenzyl bromide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), sodium azide (B81097) (1.2 eq) is added. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield 1-(azidomethyl)-4-phenylbenzene as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(4-biphenylyl)-1H-1,2,3-triazole (Intermediate 3)

1-(Azidomethyl)-4-phenylbenzene (1.0 eq) and a terminal alkyne are dissolved in a mixture of tert-butanol (B103910) and water. To this solution, sodium ascorbate (B8700270) (0.1 eq) and copper(II) sulfate pentahydrate (0.01 eq) are added. The reaction mixture is stirred vigorously at room temperature for 24 hours. The resulting precipitate is filtered, washed with water and a cold organic solvent (e.g., diethyl ether), and dried to afford 4-(4-biphenylyl)-1H-1,2,3-triazole.

Step 3: Synthesis of (4-(4-biphenylyl)-1H-1,2,3-triazol-1-yl)(2-(phenylmethyl)piperidin-1-yl)methanone (Racemic KT109)

To a solution of 4-(4-biphenylyl)-1H-1,2,3-triazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF), a carbonylating agent like triphosgene (B27547) (0.4 eq) is added at 0 °C, followed by the dropwise addition of a non-nucleophilic base such as triethylamine (B128534) (2.5 eq). The mixture is stirred at 0 °C for 1 hour. A solution of (±)-2-benzylpiperidine (1.2 eq) in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the racemic KT109.

Step 4: Chiral Separation of this compound and (R)-KT109

The racemic mixture of KT109 is resolved into its individual enantiomers using chiral supercritical fluid chromatography (SFC) on a suitable chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase consisting of supercritical CO₂ and a modifier such as methanol. The fractions corresponding to each enantiomer are collected and the solvent is removed to yield this compound and (R)-KT109 as separate compounds.

Quantitative Data Summary

| Step | Reactants | Reagents/Solvents | Conditions | Yield |

| 1 | 4-phenylbenzyl bromide | Sodium azide, DMF | Room temp, 12-16 h | ~95% |

| 2 | 1-(azidomethyl)-4-phenylbenzene, terminal alkyne | Sodium ascorbate, CuSO₄·5H₂O, t-BuOH/H₂O | Room temp, 24 h | ~80-90% |

| 3 | 4-(4-biphenylyl)-1H-1,2,3-triazole, (±)-2-benzylpiperidine | Triphosgene, Triethylamine, THF | 0 °C to Room temp, 12-16 h | ~60-70% |

| 4 | Racemic KT109 | Chiral SFC (Chiralpak AD-H), CO₂/Methanol | - | >99% ee for each enantiomer |

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of DAGLβ, an enzyme that catalyzes the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule that activates cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes, including neurotransmission, inflammation, and pain perception. By inhibiting DAGLβ, this compound reduces the production of 2-AG, thereby modulating endocannabinoid signaling. This mechanism of action underlies its potential therapeutic applications in inflammatory diseases and neuropathic pain.

The inhibition of DAGLβ by this compound perturbs a lipid network involved in macrophage inflammatory responses. It leads to a reduction in the levels of 2-AG, arachidonic acid, and eicosanoids in macrophages. This, in turn, can lead to a decrease in the release of pro-inflammatory cytokines like TNF-α.

Caption: Signaling pathway of DAGLβ inhibition by this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound.

Caption: Chemical synthesis workflow for this compound.

References

- 1. Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition | PLOS One [journals.plos.org]

(S)-KT109 CAS number and chemical properties

(S)-KT109 , with the CAS number 2055172-61-5 , is the (S)-enantiomer of the potent and selective diacylglycerol lipase (B570770) beta (DAGLβ) inhibitor, KT109.[1] This document provides a comprehensive overview of its chemical properties, biological activity, and its role in scientific research, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound shares its core chemical structure with its racemate, KT109, and its (R)-enantiomer. The fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2055172-61-5 | [1] |

| Molecular Formula | C₂₇H₂₆N₄O | [2][3][4] |

| Molecular Weight | 422.5 g/mol | [2][3][4] |

| Appearance | White to off-white solid powder | [5] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO (10 mg/mL) and DMF (10 mg/mL) | [2][3][4] |

| Storage | Store at -20°C for long-term stability | [4] |

| Stability | ≥ 4 years when stored properly | [2][3] |

Biological Activity and Selectivity

This compound is recognized as an inhibitor of diacylglycerol lipase beta (DAGLβ), an enzyme crucial for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). However, it is the less potent enantiomer compared to (R)-KT109. The inhibitory activity of this compound and its related compounds are detailed in the table below.

| Compound | Target | IC₅₀ (nM) | Reference |

| This compound | DAGLβ | 39.81 | [1] |

| DAGLα | 794.3 | [1] | |

| ABHD6 | 630.9 | [1] | |

| (R)-KT109 | DAGLβ | 0.79 | [3] |

| DAGLα | 25.12 | [3] | |

| ABHD6 | 2.51 | [3] | |

| KT109 (racemate) | DAGLβ | 42 | [2][6] |

| PLA2G7 | 1000 | [6] |

The racemate, KT109, demonstrates approximately 60-fold selectivity for DAGLβ over DAGLα and exhibits negligible activity against other key enzymes in the endocannabinoid system, such as FAAH and MGLL.[2][6]

Mechanism of Action: Impact on Inflammatory Signaling

The primary mechanism of action for KT109 involves the inhibition of DAGLβ. This enzyme is responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule that can be further metabolized by other enzymes to produce arachidonic acid, a precursor for various pro-inflammatory eicosanoids.

By inhibiting DAGLβ, KT109 effectively reduces the levels of 2-AG, arachidonic acid, and downstream eicosanoids. This disruption of the lipid network has been shown to be particularly relevant in the context of macrophage inflammatory responses.[2][6]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published, the methodologies used for the racemic mixture, KT109, provide a strong framework for its application in research.

In Vivo Inhibition of DAGLβ in Mice

This protocol is based on studies demonstrating the in vivo activity of KT109.

-

Objective: To assess the in vivo inhibition of DAGLβ and its effect on endocannabinoid and eicosanoid levels in a mouse model.

-

Animal Model: C57BL/6J mice.[6]

-

Compound Preparation: Dissolve KT109 in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).

-

Administration: Administer KT109 via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 40 mg/kg.[6]

-

Time Course: Euthanize animals at a specified time point post-injection (e.g., 4 hours) to collect tissues of interest.[6]

-

Sample Collection: Collect peritoneal macrophages or other relevant tissues for lipid analysis.

-

Lipid Analysis: Perform lipid extraction followed by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG, arachidonic acid, and various eicosanoids.

-

Data Analysis: Compare the lipid levels in KT109-treated mice to those in vehicle-treated control mice to determine the extent of DAGLβ inhibition and its downstream effects.

Applications in Research

This compound, and more broadly the KT109 series of compounds, serve as valuable chemical probes for studying the physiological and pathological roles of DAGLβ. Key research areas include:

-

Inflammation and Immunology: Investigating the role of the 2-AG signaling pathway in inflammatory processes, particularly in immune cells like macrophages.[2][6]

-

Neuroscience: Exploring the function of DAGLβ in the central nervous system, where endocannabinoids play a critical role in synaptic plasticity and neuromodulation.

-

Pain Research: Studies with KT109 have shown its potential in reversing allodynia in models of neuropathic and inflammatory pain, suggesting DAGLβ as a therapeutic target.[6]

-

Drug Development: Serving as a lead compound for the development of more potent and selective DAGLβ inhibitors for therapeutic applications.

References

An In-depth Technical Guide on the Endocannabinoid System and Fatty Acid Amide Hydrolase (FAAH) Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "(S)-KT109" is not available in the public domain based on current search results. This guide provides a comprehensive overview of the endocannabinoid system and the therapeutic strategy of inhibiting the fatty acid amide hydrolase (FAAH) enzyme, a key regulator of endocannabinoid signaling.

Introduction to the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a significant role in regulating a wide array of physiological and cognitive processes.[1] Comprised of endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for their synthesis and degradation, the ECS is integral to maintaining homeostasis.[1][2] The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by targeting cannabinoid receptors.[1]

The main components of the ECS include:

-

Endocannabinoids: The two most well-characterized endocannabinoids are anandamide (B1667382) (N-arachidonoyl-ethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[3]

-

Cannabinoid Receptors: These are primarily G-protein-coupled receptors (GPCRs). The two major types are CB1 and CB2 receptors.[3] CB1 receptors are highly abundant in the central nervous system, while CB2 receptors are found predominantly in immune cells and peripheral tissues.[3][4]

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids. Fatty acid amide hydrolase (FAAH) is the principal enzyme that breaks down AEA, while monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme for 2-AG degradation.[3]

The ECS is implicated in a variety of physiological functions, including pain perception, mood regulation, appetite, memory, and immune response.[4] Dysregulation of the ECS has been linked to several pathological conditions, making it a promising therapeutic target for a range of disorders.[2][5]

The Role of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that plays a critical role in terminating the signaling of anandamide and other fatty acid amides.[6][7] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH regulates the levels and duration of action of this key endocannabinoid.[3]

Mechanism of Action of FAAH

FAAH belongs to the amidase signature family of serine hydrolases and possesses an unusual Ser-Ser-Lys catalytic triad. The catalytic mechanism involves the nucleophilic attack of the catalytic serine (Ser241) on the carbonyl group of the fatty acid amide substrate. This forms a tetrahedral intermediate, which then collapses to release the amine and form an acyl-enzyme intermediate. The process concludes with the hydrolysis of this intermediate, releasing the fatty acid and regenerating the active enzyme.[6]

FAAH Inhibition: A Therapeutic Strategy

Inhibiting FAAH activity has emerged as an attractive therapeutic approach to enhance endocannabinoid signaling.[7][8] By preventing the breakdown of anandamide, FAAH inhibitors increase the endogenous levels of this neurotransmitter, leading to enhanced activation of cannabinoid receptors.[8] This strategy offers the potential for therapeutic benefits without the psychotropic side effects associated with direct CB1 receptor agonists.[9]

Potential therapeutic applications of FAAH inhibitors include:

-

Pain Management: FAAH inhibitors have shown promise in preclinical models of chronic, inflammatory, and neuropathic pain.[7][8]

-

Anxiety and Mood Disorders: By elevating anandamide levels, FAAH inhibitors may exert anxiolytic and antidepressant effects.[8]

-

Neurodegenerative Diseases: The neuroprotective properties of anandamide suggest that FAAH inhibitors could be beneficial in conditions like Alzheimer's and Parkinson's diseases.[8]

-

Inflammatory Conditions: Enhanced endocannabinoid signaling through FAAH inhibition can modulate inflammatory responses.[8]

Quantitative Data on FAAH Inhibitors

The potency and efficacy of FAAH inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). These values are crucial for comparing the relative potencies of different compounds. It is important to note that direct comparison of IC50 and Ki values from different studies can be challenging due to variations in assay conditions.[10][11][12]

Table 1: Key Parameters for Selected FAAH Inhibitors

| Compound | Type of Inhibition | Target | IC50 | Ki | k_inact/K_i (M⁻¹s⁻¹) | Reference |

| URB597 | Irreversible | FAAH | 48 nM | - | - | [7] |

| OL-135 | Reversible | FAAH | - | - | - | [13] |

| PF-750 | Irreversible | FAAH | - | - | ~800 | [13] |

| PF-3845 | Irreversible | FAAH | - | 0.23 ± 0.03 µM | - | [13] |

Note: The table is populated with example data from the literature. A comprehensive list would require a systematic review of numerous publications.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of FAAH inhibitors. Below are generalized protocols for key experiments.

FAAH Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of a test compound to inhibit FAAH activity.

Materials:

-

Recombinant human or rat FAAH enzyme

-

Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

-

Test compound

-

Assay buffer (e.g., Tris-HCl with detergent)

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the FAAH enzyme solution.

-

Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study (e.g., Carrageenan-Induced Inflammatory Pain Model)

Objective: To evaluate the analgesic efficacy of a test compound in a rodent model of inflammatory pain.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Test compound formulated in a suitable vehicle

-

Carrageenan solution (e.g., 1% in saline)

-

Apparatus for assessing pain response (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)

Procedure:

-

Acclimate the animals to the testing environment and handling procedures.

-

Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a specified pre-treatment time, induce inflammation by injecting carrageenan into the plantar surface of one hind paw.

-

At various time points post-carrageenan injection, assess the pain response in both the ipsilateral (injected) and contralateral (non-injected) paws.

-

Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Use a radiant heat source to measure the paw withdrawal latency.

-

-

Record and analyze the data to determine the effect of the test compound on reducing pain behaviors compared to the vehicle control group.

Signaling Pathways and Visualizations

Inhibition of FAAH leads to an accumulation of anandamide, which then enhances the activation of cannabinoid receptors, primarily CB1 and CB2. This triggers downstream signaling cascades that modulate various cellular functions.

Endocannabinoid Signaling Pathway

Anandamide (AEA), an endocannabinoid, is produced on-demand from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) in the postsynaptic neuron. It then travels retrogradely across the synapse to bind to presynaptic CB1 receptors. This activation of CB1 receptors, which are G-protein-coupled, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately reducing neurotransmitter release.[3] FAAH in the postsynaptic neuron degrades AEA, terminating its signal.

Caption: Retrograde signaling by anandamide at a synapse.

FAAH Inhibition Workflow

The development and evaluation of an FAAH inhibitor involve a series of steps, from initial screening to in vivo testing. This workflow ensures the identification of potent, selective, and efficacious compounds.

Caption: A typical workflow for the development of an FAAH inhibitor.

Conclusion

The inhibition of FAAH represents a promising therapeutic strategy for a variety of disorders by enhancing the endogenous cannabinoid tone. This approach offers the potential to harness the beneficial effects of the endocannabinoid system while avoiding the undesirable side effects of direct cannabinoid receptor agonists. Further research and development of selective and potent FAAH inhibitors are crucial for translating this concept into effective clinical therapies.

References

- 1. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The Endocannabinoid System and Cannabidiol's Promise for the Treatment of Substance Use Disorder [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 9. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (S)-KT109 in 2-Arachidonoylglycerol (2-AG) Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-KT109 is a specific stereoisomer of the potent and selective diacylglycerol lipase (B570770) beta (DAGLβ) inhibitor, KT109. DAGLβ is a crucial serine hydrolase enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). As a key signaling molecule in the endocannabinoid system, 2-AG is implicated in a multitude of physiological processes, including neurotransmission, inflammation, and pain perception. Consequently, the modulation of its production through the inhibition of DAGLβ presents a compelling therapeutic strategy for a range of pathological conditions.

This technical guide provides an in-depth exploration of the role of this compound in the biosynthesis of 2-AG. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. While extensive data exists for the racemic mixture of KT109 and its more potent (R)-enantiomer, specific quantitative inhibitory data for the (S)-isomer is less prevalent in publicly available literature. This guide will present the available data for all forms of KT109 to provide a comprehensive context for researchers.

Data Presentation: Quantitative Inhibitory Activity of KT109 and its Isomers

The inhibitory potency of KT109 and its enantiomers against diacylglycerol lipases is a critical parameter for its use as a chemical probe and potential therapeutic agent. The following tables summarize the available quantitative data.

| Compound | Target | IC50 (in vitro) | Cell-based IC50 | Selectivity | Reference(s) |

| KT109 (racemic) | DAGLβ | 42 nM | 14 nM (Neuro2A cells) | ~60-fold for DAGLβ over DAGLα | [1][2] |

| (R)-KT109 | DAGLβ | 0.79 nM | Not Available | Not Available | [3] |

| This compound | DAGLβ | Not Available | Not Available | Not Available | |

| KT109 (racemic) | DAGLα | ~2.5 µM | Not Available | ~60-fold for DAGLβ over DAGLα | [1] |

| KT109 (racemic) | ABHD6 | 16 nM | Inhibited in cells | Off-target | [1] |

| KT109 (racemic) | PLA2G7 | 1 µM | Not Available | Off-target | [1] |

Signaling Pathway of DAGLβ Inhibition by this compound

The inhibition of DAGLβ by this compound initiates a cascade of downstream effects by reducing the production of 2-AG. This, in turn, modulates various signaling pathways, particularly those involved in inflammation and nociception.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for DAGLβ Inhibition

This protocol outlines a general workflow for assessing the inhibitory activity of compounds like this compound against DAGLβ in a complex proteome using a competitive ABPP approach.

Materials:

-

Cell or tissue lysates containing active DAGLβ

-

This compound and other test compounds

-

Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

-

Appropriate buffers (e.g., Tris-buffered saline)

Procedure:

-

Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the proteome. Determine protein concentration using a standard assay (e.g., BCA).

-

Inhibitor Incubation: Aliquot the proteome into microcentrifuge tubes. Add varying concentrations of this compound or other test inhibitors to the lysates. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C to allow for target engagement.

-

Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to each reaction at a final concentration of 1 µM. Incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

-

SDS-PAGE Analysis: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Boil the samples for 5 minutes. Separate the proteins by SDS-PAGE.

-

Visualization and Quantification: Visualize the probe-labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to DAGLβ will be inversely proportional to the inhibitory activity of the compound at that concentration. Quantify the band intensities using appropriate software to determine IC50 values.[1][4]

Quantification of 2-AG Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a detailed method for the extraction and quantification of 2-AG from cell cultures treated with this compound.

Materials:

-

Cell culture plates

-

This compound

-

Internal standard (e.g., 2-AG-d8)

-

Solvents: Acetonitrile, Methanol (B129727), Toluene (B28343), Ethyl Acetate (all LC-MS grade)

-

Formic acid

-

LC-MS/MS system equipped with a suitable C18 column

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency. Treat the cells with varying concentrations of this compound or vehicle control for the desired time. After treatment, aspirate the media and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold methanol containing the internal standard (e.g., 2-AG-d8). Scrape the cells and collect the lysate.

-

Lipid Extraction (Liquid-Liquid Extraction):

-

Transfer the cell lysate to a glass tube.

-

Add toluene to the tube (e.g., a 2:1 ratio of toluene to methanol).

-

Vortex vigorously for 1 minute.

-

Centrifuge at a low speed to separate the phases.

-

Carefully collect the upper organic layer containing the lipids.

-

Repeat the extraction with a fresh volume of toluene and combine the organic layers.[5]

-

-

Sample Preparation for LC-MS/MS:

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent (e.g., 90:10 Methanol:Water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

-

Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-AG and the internal standard.

-

Quantify the amount of 2-AG in the samples by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve.[5][6][7]

-

Experimental and Logical Workflows

Experimental Workflow for Inhibitor Profiling

The process of characterizing a novel inhibitor like this compound involves a logical progression of experiments to determine its potency, selectivity, and cellular effects.

Conclusion

This compound, as an enantiomer of the well-characterized DAGLβ inhibitor KT109, holds significant potential as a tool for studying the intricate roles of 2-AG in health and disease. While specific quantitative data for the (S)-isomer remains elusive in the current literature, the established potency of the racemic mixture and the even greater potency of the (R)-isomer underscore the importance of stereochemistry in the design of DAGLβ inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacological profile of this compound and other novel inhibitors. A thorough understanding of the signaling pathways affected by the modulation of 2-AG biosynthesis is paramount for the development of targeted therapeutics for inflammatory and nociceptive disorders. Future research should focus on elucidating the specific activity of the (S)-enantiomer to fully comprehend its potential contributions to the observed effects of the racemic KT109.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-KT109: A Technical Guide for the Study of Lipid Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-KT109 is a potent and selective small molecule inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid signaling pathway. By blocking the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), this compound provides a powerful tool for investigating the role of this lipid mediator in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visualization of the signaling pathway it modulates.

Mechanism of Action

This compound is an isoform-selective inhibitor of DAGLβ.[1][2] DAGLβ is a serine hydrolase that catalyzes the hydrolysis of diacylglycerol (DAG) to produce 2-AG and a free fatty acid. 2-AG is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2, and its production is a critical step in endocannabinoid signaling.[1][3][4] By inhibiting DAGLβ, this compound reduces the levels of 2-AG and its downstream metabolite, arachidonic acid (AA).[1][2][5] Arachidonic acid is a precursor for the synthesis of various pro-inflammatory eicosanoids, including prostaglandins.[6][7] Therefore, the inhibition of DAGLβ by this compound not only modulates endocannabinoid signaling but also impacts inflammatory pathways.[1][2]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Cell Line/System | Reference |

| Diacylglycerol Lipase-β (DAGLβ) | 42 nM | Recombinant enzyme | [1][2] |

| Diacylglycerol Lipase-β (DAGLβ) | 14 nM | Neuro2A cells | [2] |

| Diacylglycerol Lipase-β (DAGLβ) | 0.58 µM | PC3 cells | [2] |

| Diacylglycerol Lipase-α (DAGLα) | ~2.5 µM (approx. 60-fold less potent than for DAGLβ) | Not specified | [1][2] |

| Phospholipase A2 Group VII (PLA2G7) | 1 µM | Not specified | [1][2][8] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Dosing | Effect | Reference |

| LPS-induced inflammatory pain | 1.6-40 mg/kg (i.p.) | Reverses allodynia | [1][9] |

| Chronic constrictive injury (CCI) neuropathic pain | 40 mg/kg (i.p.) | Reverses allodynia | [1] |

| Chemotherapy-induced neuropathic pain (CINP) | 1.6-40 mg/kg (i.p.) | Reverses allodynia | [1] |

| LPS-induced inflammation | 5 mg/kg (i.p.) | Lowers 2-AG, arachidonic acid, and eicosanoids in peritoneal macrophages | [1][2] |

Signaling Pathway

The following diagram illustrates the lipid signaling pathway modulated by this compound.

Experimental Protocols

In Vitro DAGLβ Inhibition Assay

Objective: To determine the IC50 of this compound against DAGLβ in a cellular context.

Materials:

-

Neuro2A or PC3 cells

-

This compound (stock solution in DMSO)

-

Activity-based probe for serine hydrolases (e.g., HT-01)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and western blotting apparatus

-

Antibody against the activity-based probe or streptavidin-HRP for biotinylated probes

-

Chemiluminescence substrate

-

Plate reader or imaging system

Methodology:

-

Cell Culture and Treatment:

-

Culture Neuro2A or PC3 cells to ~80% confluency in appropriate media.

-

Prepare serial dilutions of this compound in culture media. A typical concentration range would be 0.1 nM to 10 µM.

-

Treat the cells with the different concentrations of this compound or vehicle (DMSO) for 4 hours at 37°C.[2]

-

-

Cell Lysis and Probe Labeling:

-

After treatment, wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Incubate a standardized amount of protein from each lysate with the activity-based probe for 30-60 minutes at room temperature to label active serine hydrolases.

-

-

SDS-PAGE and Western Blotting:

-

Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against the probe or streptavidin-HRP.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (if necessary).

-

-

Data Analysis:

-

Develop the blot using a chemiluminescence substrate and capture the image.

-

Quantify the band intensity corresponding to DAGLβ in each lane.

-

Plot the percentage of DAGLβ activity (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Quantification of 2-AG and Arachidonic Acid in Macrophages

Objective: To measure the effect of this compound on the levels of 2-AG and AA in macrophages.

Materials:

-

Primary murine peritoneal macrophages or a macrophage cell line (e.g., RAW264.7)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) for cell stimulation

-

Internal standards for 2-AG and AA (deuterated)

-

Organic solvents for lipid extraction (e.g., ethyl acetate, hexane)

-

LC-MS/MS system

Methodology:

-

Macrophage Culture and Treatment:

-

Isolate and culture primary macrophages or plate a macrophage cell line.

-

Treat the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for a specified time (e.g., 4 hours).[2]

-

For stimulated conditions, add LPS (e.g., 100 ng/mL) for the last 30 minutes of the incubation.

-

-

Lipid Extraction:

-

After treatment, collect the cells and media.

-

Add the internal standards to each sample.

-

Perform a liquid-liquid extraction to isolate the lipids. A common method is to add ice-cold ethyl acetate, vortex, and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer and evaporate the solvent under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

-

Inject the samples into an LC-MS/MS system equipped with a suitable column for lipid separation (e.g., a C18 column).

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify 2-AG, AA, and their corresponding internal standards based on their precursor and product ion masses.

-

-

Data Analysis:

-

Calculate the peak area ratios of the endogenous lipids to their respective internal standards.

-

Generate a standard curve using known concentrations of 2-AG and AA to quantify the absolute amounts in the samples.

-

Compare the levels of 2-AG and AA in this compound-treated cells to the vehicle-treated controls.

-

In Vivo Administration and Assessment of Anti-Allodynic Effects

Objective: To evaluate the efficacy of this compound in a mouse model of inflammatory or neuropathic pain.

Materials:

-

C57BL/6J mice

-

This compound formulated for intraperitoneal (i.p.) injection (e.g., in a vehicle of saline with 5% ethanol, 5% Kolliphor HS 15)

-

Agent to induce pain (e.g., LPS, CCI surgery, or paclitaxel)

-

Von Frey filaments for assessing mechanical allodynia

Methodology:

-

Induction of Pain Model:

-

Inflammatory Pain: Inject LPS into the plantar surface of one hind paw.

-

Neuropathic Pain (CCI): Perform chronic constrictive injury surgery on the sciatic nerve.

-

Neuropathic Pain (CINP): Administer paclitaxel (B517696) according to an established dosing regimen.

-

-

This compound Administration:

-

Behavioral Testing:

-

Assess mechanical allodynia at baseline (before drug administration) and at various time points after injection (e.g., 1, 2, 4, 8 hours).

-

Use the von Frey test to measure the paw withdrawal threshold. An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

-

-

Data Analysis:

-

Plot the paw withdrawal threshold over time for both the this compound-treated and vehicle-treated groups.

-

Use appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test) to determine the significance of the anti-allodynic effect.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of lipid signaling pathways involving DAGLβ and its product, 2-AG. Its potency and selectivity make it suitable for a wide range of in vitro and in vivo studies aimed at elucidating the roles of endocannabinoids and related lipid mediators in health and disease. The data and protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry.

References

- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arachidonic acid-derived signaling lipids and functions in impaired healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of (S)-KT109: A Technical Overview

This technical guide provides a detailed summary of the initial in vitro studies conducted on (S)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action and potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preliminary in vitro studies of KT109.

Table 1: Inhibitory Activity of KT109 Against Various Enzymes

| Target Enzyme | IC50 Value | Notes |

| Diacylglycerol Lipase-β (DAGLβ) | 42 nM | Potent and isoform-selective inhibition. |

| Diacylglycerol Lipase-α (DAGLα) | ~2.5 µM | Approximately 60-fold selectivity for DAGLβ over DAGLα. |

| Phospholipase A2G7 (PLA2G7) | 1 µM | Shows inhibitory activity. |

| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | --- |

| Monoglyceride Lipase (MGLL) | Negligible Activity | --- |

| ABHD11 | Negligible Activity | --- |

| Cytosolic Phospholipase A2 (cPLA2 or PLA2G4A) | Negligible Activity | --- |

Table 2: Cellular Activity of KT109

| Cell Line | Concentration | Duration | Effect |

| Neuro 2A | 50 nM | 4 hours | ~90% reduction in cellular 2-AG and arachidonic acid (AA); increase in SAG. |

| PC3 | 100 nM | 4 hours | ~90% reduction in cellular 2-AG and arachidonic acid (AA); increase in SAG. |

| Mouse Peritoneal Macrophages | Not Specified | Not Specified | Lowers 2-Arachidonoylglycerol (2-AG), Arachidonic acid (AA), and eicosanoids. Reduces secreted TNF-α levels in lipopolysaccharide-stimulated macrophages.[1] |

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the preliminary studies of KT109.

Enzyme Inhibition Assays:

-

Objective: To determine the inhibitory potency (IC50) of KT109 against DAGLβ, DAGLα, PLA2G7, FAAH, MGLL, ABHD11, and cPLA2.

-

Methodology:

-

Recombinant human enzymes were used for the assays.

-

Enzyme activity was measured using a substrate-based assay. For DAGLβ and DAGLα, a diacylglycerol analog was used as the substrate, and the release of a detectable product (e.g., a fluorescently labeled fatty acid) was monitored over time.

-

KT109 was serially diluted to various concentrations and pre-incubated with the enzyme prior to the addition of the substrate.

-

The reaction was initiated by the addition of the substrate, and the reaction velocity was measured.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Activity Assays in Neuro 2A and PC3 Cells:

-

Objective: To assess the effect of KT109 on the levels of 2-AG, arachidonic acid (AA), and stearoyl-arachidonoyl-glycerol (SAG) in cancer cell lines.

-

Methodology:

-

Neuro 2A (neuroblastoma) and PC3 (prostate cancer) cells were cultured in appropriate media supplemented with fetal bovine serum.

-

Cells were treated with KT109 at the specified concentrations (50 nM for Neuro 2A and 100 nM for PC3) for 4 hours.

-

Following treatment, cells were harvested, and lipids were extracted using a suitable organic solvent system (e.g., Folch method).

-

The levels of 2-AG, AA, and SAG in the lipid extracts were quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Results were normalized to the total protein content of the cell lysates.

-

Macrophage Inflammation Assay:

-

Objective: To evaluate the anti-inflammatory effects of KT109 in macrophages.

-

Methodology:

-

Mouse peritoneal macrophages were isolated and cultured.

-

The cells were pre-treated with various concentrations of KT109 for a specified period.

-

Inflammation was induced by stimulating the macrophages with lipopolysaccharide (LPS).

-

After stimulation, the cell culture supernatant was collected to measure the levels of secreted tumor necrosis factor-alpha (TNF-α) using an enzyme-linked immunosorbent assay (ELISA).

-

The cellular lipids were also extracted to measure the levels of 2-AG, AA, and other eicosanoids by LC-MS to confirm the target engagement of KT109.[1]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by KT109 and the general workflow of the in vitro experiments.

Caption: Mechanism of action of KT109 in inhibiting the DAGLβ pathway.

Caption: General workflow for the in vitro evaluation of KT109.

References

Foundational Research Applications of KT109: A Technical Guide

Disclaimer: Information regarding a specific compound designated as "(S)-KT109" is not publicly available. This guide is based on the available research for the compound KT109 , a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), and is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.

Introduction to KT109

KT109 is a potent and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] By selectively targeting DAGLβ over DAGLα, KT109 offers a tool for investigating the specific roles of DAGLβ in various physiological and pathological processes.[1] This compound has demonstrated significant effects on lipid signaling networks, particularly those involved in inflammatory responses.[1] Research indicates that the (R)-enantiomer of KT109 is more potent than the (S)-enantiomer at inhibiting DAGLα, DAGLβ, and α/β-hydrolase domain-containing protein 6 (ABHD6).

Mechanism of Action

KT109 exerts its primary effect through the potent and selective inhibition of DAGLβ. This inhibition disrupts the production of 2-AG, a key endocannabinoid that activates cannabinoid receptors CB1 and CB2. The reduction in 2-AG levels subsequently leads to a decrease in its downstream metabolites, including arachidonic acid (AA) and various eicosanoids, which are potent inflammatory mediators.[1]

Signaling Pathway of KT109 Action

Caption: Signaling pathway illustrating the inhibitory action of KT109 on DAGLβ.

Quantitative Data

The following tables summarize the available quantitative data for KT109, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of KT109 [1]

| Target Enzyme | IC50 |

| Diacylglycerol Lipase-β (DAGLβ) | 42 nM |

| PLA2G7 | 1 µM |

Table 2: Selectivity of KT109 [1]

| Comparison | Selectivity |

| DAGLβ vs. DAGLα | ~60-fold |

Table 3: Cellular Effects of KT109 [1]

| Cell Line | Concentration | Duration | Effect |

| Neuro 2A | 50 nM | 4 h | ~90% reduction in cellular 2-AG |

| PC3 | 100 nM | 4 h | Marked reduction in cellular 2-AG |

Table 4: In Vivo Effects of KT109 in Mice [1]

| Dosage (i.p.) | Duration | Effect |

| 0.1-10 mg/kg | 4 h | Inhibition of DAGLβ in macrophages |

| 5 mg/kg | 4 h | Lowered 2-AG, Arachidonic acid, and eicosanoids in peritoneal macrophages |

| 1.6-40 mg/kg | - | Reverses allodynic responses in LPS-treated paw |

| 40 mg/kg | Daily for 6 days | Prevents expression of LPS-induced allodynia |

Experimental Protocols

Detailed experimental protocols for the foundational research on KT109 are not fully available in the public domain. However, a representative protocol for assessing the anti-inflammatory effects of KT109 in macrophages is provided below.

Assessment of Anti-inflammatory Effects in Mouse Peritoneal Macrophages

Objective: To determine the effect of KT109 on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages.

Materials:

-

KT109

-

Mouse peritoneal macrophages

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

TNF-α ELISA kit

Methodology:

-

Macrophage Isolation and Culture:

-

Isolate peritoneal macrophages from mice following standard protocols.

-

Plate the cells in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to adhere for 2-4 hours.

-

Wash the cells with PBS to remove non-adherent cells.

-

-

Compound Treatment:

-

Prepare stock solutions of KT109 in a suitable solvent (e.g., DMSO).

-

Pre-treat the macrophages with varying concentrations of KT109 (e.g., 10 nM, 50 nM, 100 nM) for 1 hour. Include a vehicle control (DMSO).

-

-

LPS Stimulation:

-

Following pre-treatment, stimulate the macrophages with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response. Include an unstimulated control group.

-

-

Sample Collection and Analysis:

-

After the incubation period, collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α production by KT109 at each concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value of KT109 for TNF-α inhibition.

-

Experimental Workflow for Assessing Anti-inflammatory Effects

Caption: Workflow for evaluating the anti-inflammatory effects of KT109.

Foundational Research Applications

The unique pharmacological profile of KT109 makes it a valuable tool for a range of foundational research applications:

-

Elucidating the Role of DAGLβ: As a selective inhibitor, KT109 can be used to dissect the specific contributions of DAGLβ to endocannabinoid signaling in various tissues and cell types, distinguishing its functions from those of DAGLα.

-

Neuroinflammation and Neurodegenerative Diseases: Given the role of 2-AG in the central nervous system, KT109 is a relevant tool for investigating the involvement of DAGLβ in neuroinflammatory processes and its potential as a therapeutic target in neurodegenerative diseases.

-

Inflammatory Disorders: The demonstrated ability of KT109 to reduce pro-inflammatory mediators suggests its utility in studying and potentially treating a variety of inflammatory conditions.[1]

-

Neuropathic Pain: In vivo studies have shown that KT109 can reverse allodynia in models of neuropathic pain, making it a valuable research compound for understanding the mechanisms of chronic pain and for the development of novel analgesics.[1]

-

Cancer Research: The effects of KT109 on cell lines such as PC3 suggest its potential application in cancer research, particularly in understanding the role of endocannabinoid signaling in tumor progression and metastasis.[1]

Conclusion

KT109 is a potent and selective DAGLβ inhibitor with significant potential as a research tool and a lead compound for drug development. Its ability to modulate the endocannabinoid system and downstream inflammatory pathways has been demonstrated in both in vitro and in vivo models. Further research utilizing KT109 will be instrumental in advancing our understanding of the physiological and pathological roles of DAGLβ and in exploring its therapeutic potential across a range of diseases.

References

(S)-KT109 basic science investigations

An In-depth Technical Guide on the Core Basic Science of KT109

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental scientific investigations into KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). The information presented herein is intended to serve as a technical guide for professionals engaged in drug discovery and development.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for KT109, facilitating a clear comparison of its potency and selectivity.

| Target | Metric | Value | Notes |

| Diacylglycerol Lipase-β (DAGLβ) | IC50 | 42 nM | Potent inhibition. |

| Diacylglycerol Lipase-α (DAGLα) | Selectivity | ~60-fold | Highly selective for DAGLβ over DAGLα. |

| PLA2G7 | IC50 | 1 µM | Shows inhibitory activity. |

| FAAH, MGLL, ABHD11, cPLA2 | Activity | Negligible | Demonstrates selectivity against other hydrolases. |

Mechanism of Action

KT109 exerts its biological effects primarily through the selective inhibition of DAGLβ, an enzyme responsible for the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By blocking DAGLβ, KT109 perturbs a lipid signaling network involved in inflammatory responses, particularly in macrophages. This inhibition leads to a reduction in the levels of 2-AG, arachidonic acid, and downstream eicosanoids, which are key mediators of inflammation.[1]

Signaling Pathway and Experimental Workflow

The inhibitory action of KT109 on DAGLβ initiates a cascade of events that ultimately modulates inflammatory responses. The logical flow of this mechanism and a typical experimental workflow to assess its effects are depicted below.

Caption: Mechanism of action of KT109 in inhibiting the DAGLβ pathway.

Caption: A typical experimental workflow for evaluating KT109.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the available literature describes the methodologies employed in the investigation of KT109.

In Vitro Inhibition and Selectivity Assays

-

Objective: To determine the potency (IC50) of KT109 against DAGLβ and its selectivity over other enzymes.

-

Methodology Outline:

-

Recombinant human DAGLβ is used in an enzymatic assay.

-

A range of KT109 concentrations is incubated with the enzyme and its substrate.

-

The production of 2-AG or a surrogate marker is measured to determine the rate of enzyme activity.

-

IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.

-

A similar procedure is followed for other hydrolases (DAGLα, FAAH, MGLL, etc.) to assess selectivity.

-

Macrophage Inflammatory Response Model

-

Objective: To evaluate the effect of KT109 on inflammatory signaling in macrophages.

-

Methodology Outline:

-

Mouse peritoneal macrophages are isolated and cultured.

-

Cells are pre-treated with various concentrations of KT109.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

Cell lysates and supernatants are collected after a defined incubation period.

-

Levels of 2-AG, arachidonic acid, and eicosanoids in the cell lysates are quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

-

Concentrations of secreted pro-inflammatory cytokines, such as TNF-α, in the supernatant are measured using methods like ELISA.[1]

-

In Vivo Efficacy Studies in Mice

-

Objective: To assess the in vivo potency, selectivity, and therapeutic potential of KT109.

-

Methodology Outline:

-

KT109 is administered to mice, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 0.1-10 mg/kg).[1]

-

After a specific duration (e.g., 4 hours), peritoneal macrophages are harvested.[1]

-

The activity of DAGLβ and other serine hydrolases in the harvested cells is assessed to confirm target engagement and selectivity in a physiological context.[1]

-

Levels of 2-AG, arachidonic acid, and eicosanoids are measured in the macrophages.[1]

-

For inflammatory pain models, an inflammatory agent (e.g., LPS) is administered to the paw, and the effect of KT109 on allodynia (pain response to a non-painful stimulus) is measured.[1]

-

In models of neuropathic pain, such as chronic constrictive injury (CCI), the ability of KT109 to reverse allodynia is evaluated.[1]

-

References

Methodological & Application

(S)-KT109 In Vitro Assay Protocols: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-KT109 is a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ), a key serine hydrolase involved in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] The selective inhibition of DAGLβ by this compound makes it a valuable research tool for investigating the physiological and pathological roles of the endocannabinoid system. This document provides detailed in vitro assay protocols to characterize the activity and selectivity of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against DAGLβ and other related enzymes.

| Target Enzyme | IC50 Value | Selectivity vs. DAGLα | Off-Target Activity (IC50) | Reference |

| DAGLβ | 42 nM | ~60-fold | PLA2G7 (1 µM) | [1] |

| DAGLα | ~2.5 µM | - | FAAH, MGLL, ABHD11, cPLA2 (negligible) | [1] |

| ABHD6 | - | - | Noted as an off-target |

Signaling Pathway

This compound acts by inhibiting DAGLβ, which is responsible for the hydrolysis of diacylglycerol (DAG) to produce 2-AG. 2-AG is an endogenous ligand for cannabinoid receptors (CB1 and CB2) and is also a precursor for the synthesis of arachidonic acid and subsequently prostaglandins. By blocking DAGLβ, this compound reduces the levels of 2-AG and downstream signaling molecules.

Experimental Protocols

DAGLβ Activity Assay (Fluorescence-Based)

This protocol describes a continuous, fluorescence-based assay to measure the activity of DAGLβ by quantifying the production of 2-arachidonoylglycerol (2-AG) from the substrate 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG). The production of 2-AG is coupled to a series of enzymatic reactions that result in a fluorescent signal.

Experimental Workflow:

Materials:

-

Recombinant human DAGLβ enzyme

-

This compound

-

1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)

-

Monoacylglycerol lipase (B570770) (MAGL)

-

Glycerol kinase (GK)

-

Glycerol-3-phosphate oxidase (GPO)

-

Horseradish peroxidase (HRP)

-